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molecular formula C10H7F3N2S B8641457 5-(3-(Trifluoromethyl)phenyl)thiazol-2-amine

5-(3-(Trifluoromethyl)phenyl)thiazol-2-amine

Cat. No. B8641457
M. Wt: 244.24 g/mol
InChI Key: RQZFZFQNJUTMBV-UHFFFAOYSA-N
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Patent
US09289430B2

Procedure details

Into a 100-mL round bottom flask, was placed a solution of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (2.5 g, 9.40 mmol, 1.00 equiv) in methanol (50 mL), and thiourea (710 mg, 9.33 mmol, 1.00 equiv). The resulting solution was stirred overnight at 75° C. in an oil bath. The reaction mixture was cooled with a water/ice bath. The solids were collected by filtration. The residue was dissolved in 200 mL of ethyl acetate. The resulting mixture was washed with 1×50 mL of sodium hydroxide (1 N) and 2×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. This resulted in 2.2 g (96%) of 5-(3-(trifluoromethyl)phenyl)thiazol-2-amine as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=O.[NH2:15][C:16]([NH2:18])=[S:17]>CO>[F:12][C:11]([F:14])([F:13])[C:7]1[CH:6]=[C:5]([C:3]2[S:17][C:16]([NH2:18])=[N:15][CH:2]=2)[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
710 mg
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 75° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with a water/ice bath
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 1×50 mL of sodium hydroxide (1 N) and 2×50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 2.2 g (96%) of 5-(3-(trifluoromethyl)phenyl)thiazol-2-amine as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(C=1C=C(C=CC1)C1=CN=C(S1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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